(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone

Suzuki-Miyaura cross-coupling Chemical biology probe synthesis Structure-activity relationship diversification

(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone (CAS 618091-40-0) is a 5-amino-4-aroyl-1-arylpyrazole derivative with the molecular formula C16H11BrFN3O and a molecular weight of 360.18 g/mol. The compound belongs to the benzoylpyrazole class, a chemotype extensively characterized as p38α MAP kinase inhibitors, with the most advanced member RO3201195 having entered Phase I clinical trials.

Molecular Formula C16H11BrFN3O
Molecular Weight 360.18 g/mol
CAS No. 618091-40-0
Cat. No. B3031667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone
CAS618091-40-0
Molecular FormulaC16H11BrFN3O
Molecular Weight360.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N)Br
InChIInChI=1S/C16H11BrFN3O/c17-11-3-1-10(2-4-11)15(22)14-9-20-21(16(14)19)13-7-5-12(18)6-8-13/h1-9H,19H2
InChIKeyHOWCMUDYEMUEJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone (CAS 618091-40-0): Chemical Identity, Chemotype, and Procurement Baseline


(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone (CAS 618091-40-0) is a 5-amino-4-aroyl-1-arylpyrazole derivative with the molecular formula C16H11BrFN3O and a molecular weight of 360.18 g/mol . The compound belongs to the benzoylpyrazole class, a chemotype extensively characterized as p38α MAP kinase inhibitors, with the most advanced member RO3201195 having entered Phase I clinical trials [1]. The target compound is commercially available as a research chemical through multiple vendors, including Sigma-Aldrich (AldrichCPR catalog number L251879) and LeYan (catalog number 1585295, purity 98%), positioning it for use as both a pharmacological probe and a synthetic building block [2].

Why (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone Cannot Be Replaced by Generic Pyrazole Derivatives: The Quantitative Rationale for Specific Procurement


Within the 5-amino-4-aroylpyrazole chemotype, the nature and position of the aroyl substituent profoundly modulates target potency, kinase selectivity, and physicochemical properties. Crystallographic evidence from Goldstein et al. (2006) demonstrates that the exocyclic 5-amino group forms a unique hydrogen bond with Thr106 in the p38α ATP-binding pocket, a key selectivity determinant for this scaffold [1]. The 4-bromophenyl group on the target compound contributes distinct steric bulk (Br van der Waals radius: 1.85 Å vs. Cl: 1.75 Å, F: 1.47 Å, H: 1.20 Å), electronic effects (Hammett σp: Br = 0.23 vs. Cl = 0.23 vs. CH3 = -0.17), and halogen bonding capacity that cannot be reproduced by non-halogenated or smaller halogen analogs [2]. Furthermore, the 4-bromophenyl moiety serves as a synthetic diversification handle via palladium-catalyzed cross-coupling reactions, a capability absent in non-halogenated analogs and geometrically distinct from the 3-bromophenyl regioisomer (CAS 249936-99-0) [3]. These multidimensional differences underscore why simple substitution with a generic pyrazole is not scientifically defensible for studies requiring specific bromine-enabled properties.

Quantitative Differentiation Evidence for (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone: Head-to-Head and Cross-Study Comparison Data


Synthetic Diversification Capacity: 4-Bromophenyl vs. Non-Halogenated and 3-Bromophenyl Analogs

The target compound possesses a 4-bromophenyl substituent that directly enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.) for late-stage diversification, a capability absent in the non-halogenated phenyl and 4-methylphenyl analogs [1]. The 4-bromo substitution pattern provides para-directed coupling geometry, which is sterically and electronically distinct from the 3-bromophenyl regioisomer (CAS 249936-99-0) where meta-substitution alters the trajectory of biaryl extension and can affect target binding geometry . Microwave-assisted synthesis methodology developed by Bagley et al. (2008) for this chemotype is compatible with the 4-bromophenyl substrate, enabling rapid library generation [2].

Suzuki-Miyaura cross-coupling Chemical biology probe synthesis Structure-activity relationship diversification

Physicochemical Differentiation: Lipophilicity (cLogP) and Halogen Bonding Potential vs. 4-Chloro and 4-Methyl Analogs

The 4-bromophenyl substituent confers a calculated logP (cLogP) increase of approximately 0.5–0.8 log units compared to the 4-chlorophenyl analog (CAS 618091-38-6) and approximately 1.2–1.5 log units compared to the 4-methylphenyl analog, based on fragment-based calculation methods [1]. Additionally, the bromine atom has a larger polarizable surface and greater halogen bonding donor capacity (σ-hole magnitude) than chlorine, which can influence target binding through halogen bonding interactions with backbone carbonyl oxygens in kinase hinge regions [2]. The 4-bromophenyl group provides a distinct balance of lipophilicity and polarizability not achievable with the 4-chloro or 4-methyl alternatives.

Lipophilicity Halogen bonding Drug-likeness optimization

Structural Differentiation from Clinical Candidate RO3201195: Scaffold Comparison for Probe vs. Drug Studies

The target compound differs from the clinical candidate RO3201195 (CAS 249937-52-8) by the replacement of the 3-(2,3-dihydroxypropoxy)phenyl group with a 4-bromophenyl group. RO3201195 was advanced to Phase I clinical trials based on its optimized oral bioavailability and high selectivity for p38α over other kinases, with a reported IC50 of 190 nM in Werner syndrome cell proliferation assays and a p38α enzymatic IC50 of 0.7 nM–2.3 μM depending on assay conditions [1]. The 4-bromophenyl analog lacks the solubilizing dihydroxypropoxy side chain, resulting in reduced aqueous solubility but increased membrane permeability potential, making it a more appropriate tool compound for biophysical binding studies or as a fragment-like starting point rather than an in vivo probe [2]. A library of 24 pyrazolyl ketones evaluated by Bagley et al. (2010) identified four compounds with potency comparable to or slightly improved over RO3201195 in Werner syndrome cell assays, demonstrating that aryl substitutions on the benzoyl position can maintain or enhance p38 inhibitory activity [3].

p38 MAP kinase Chemical probe Scaffold hopping

Purity and Commercial Availability: Quantitative Benchmarking Against In-Class Compounds

The target compound is available from multiple independent vendors with documented purity specifications: LeYan (catalog 1585295) at 98% purity, CheMenu (catalog CM1061554) at ≥95% purity, and Sigma-Aldrich (AldrichCPR L251879) . In comparison, the 4-chlorophenyl analog (CAS 618091-38-6) is listed at 95% purity (benchchems.com and evitachem.com, which are excluded from core evidence) and the 3-bromophenyl regioisomer (CAS 249936-99-0) has no purity specification published by primary suppliers . The 98% purity available from LeYan represents a quantitatively meaningful advantage for applications requiring high chemical integrity, such as biophysical assays or crystallography, where impurities at >2% can confound activity measurements . Storage conditions are specified as sealed, dry, 2-8°C (Chemscene) or room temperature (Sigma-Aldrich), providing procurement clarity.

Chemical procurement Purity specification Vendor qualification

Kinase Selectivity Context: p38α MAP Kinase Chemotype Class-Level Potency Range

The aminopyrazole chemotype to which the target compound belongs has been extensively characterized for p38α MAP kinase inhibition. In the Goldstein et al. (2006) series, the initial HTS hit (compound 1, an unsubstituted benzoyl analog) showed an IC50 of 2.3 μM against p38α, and extensive SAR optimization yielded RO3201195 with IC50 values ranging from 0.7 nM to 180 nM in enzymatic and cellular assays depending on conditions [1]. The BindingDB entry for aminopyrazole 47 ([5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-{3-[2-(1-hydroxycyclopentyl)ethyl]phenyl}methanone, BDBM15749) reports a p38α IC50 of 230 nM, while aminopyrazole 38 (BDBM15736, with a 4-(3-morpholin-4-ylprop-1-ynyl)phenyl substituent) shows a p38α IC50 of 3,130 nM, demonstrating that aryl substitution at the benzoyl position modulates potency over a >10,000-fold range [2]. The 4-bromophenyl group has not been directly evaluated in published p38α assays, but the class-level SAR indicates that para-substituted phenyl groups can retain nanomolar to low micromolar potency [3].

p38 MAP kinase inhibition Kinase selectivity Aminopyrazole SAR

Optimal Application Scenarios for (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone Based on Differentiated Evidence


Medicinal Chemistry: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

The 4-bromophenyl group provides a direct handle for palladium-catalyzed cross-coupling with aryl or heteroaryl boronic acids, enabling rapid generation of biaryl-extended analogs for SAR studies. This synthetic route is established for the aminopyrazole chemotype via microwave-assisted methodology developed by Bagley et al. (2008), which demonstrated efficient C4-benzoylation and subsequent functionalization [1]. The para-substitution geometry ensures a linear exit vector for biaryl extension, which is preferred for accessing deep hydrophobic pockets in kinase targets, contrasting with the angled trajectory produced by the 3-bromophenyl regioisomer (CAS 249936-99-0) [2]. This scenario is most appropriate for kinase inhibitor discovery programs seeking to explore para-extended SAR space around the p38α pharmacophore.

Chemical Biology: Halogen-Enriched Fragment for Crystallographic Phasing

The bromine atom (atomic number 35) provides significant anomalous scattering for X-ray crystallography, making this compound suitable as a heavy-atom derivative for experimental phasing in protein-ligand co-crystallography studies. The 5-amino-pyrazole core has been co-crystallized with p38α (PDB 2GFS), demonstrating that this scaffold binds in the ATP pocket with the benzoyl group oriented toward the solvent-accessible region, where the bromine atom would not interfere with key hinge-binding interactions [1]. The 98% purity grade from LeYan ensures that impurities do not compromise crystallization. This compound serves as a viable phasing tool for structural biology of p38α and related kinases, particularly when the more complex RO3201195 (which contains a flexible dihydroxypropoxy chain) fails to yield well-diffracting crystals.

Pharmacological Tool Development: Lipophilic p38α Scaffold for Membrane Permeability Optimization

With a predicted cLogP of ~3.6–3.9, the target compound occupies a lipophilicity range that favors passive membrane permeability while remaining within oral drug-likeness guidelines (Lipinski's Rule of Five: cLogP <5). The 4-bromophenyl group contributes approximately 0.5–0.8 additional log units of lipophilicity compared to the 4-chlorophenyl analog (CAS 618091-38-6), which can be advantageous for targets requiring blood-brain barrier penetration or for intracellular targets where higher membrane partitioning is desired [1]. The absence of the dihydroxypropoxy solubilizing group (present in RO3201195) makes this compound a cleaner scaffold for studying the intrinsic permeability properties of the aminopyrazole core without confounding solubility-enhancing substituents. Researchers should verify experimental logD7.4 and permeability (PAMPA or Caco-2) before committing to in-cell studies.

Procurement Decision Support: Selecting the Highest-Purity Batch for Biophysical Assays

For applications such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence-based thermal shift assays where compound purity directly impacts data quality, the 98% purity grade available from LeYan (catalog 1585295) provides a 3-percentage-point advantage over the 95% grade common among analogs [1]. In SPR-based Kd determinations, 2% of a high-affinity impurity can generate a false secondary binding signal, while 3% of a fluorescent impurity can distort thermal shift assay melt curves [2]. Procurement of the higher-purity grade is recommended for biophysical studies where quantitative binding parameters are required. The Sigma-Aldrich AldrichCPR grade (L251879) provides an alternative source with the quality assurance infrastructure of a major international supplier, suitable for GLP-adjacent studies requiring documented chain of custody.

Quote Request

Request a Quote for (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.